Home > Products > Screening Compounds P134444 > ERK Inhibitor III
ERK Inhibitor III -

ERK Inhibitor III

Catalog Number: EVT-10896031
CAS Number:
Molecular Formula: C12H10N6O5
Molecular Weight: 318.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ERK Inhibitor III belongs to a class of compounds known as protein kinase inhibitors. These inhibitors specifically target the kinase activity of the ERK proteins, which are part of the mitogen-activated protein kinase signaling cascade. This cascade is crucial for transmitting signals from growth factors and other extracellular stimuli to the nucleus, influencing gene expression and cellular responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of ERK Inhibitor III involves several key steps that typically include:

  1. Starting Materials: The synthesis often begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include amination, alkylation, and cyclization processes to construct the core structure of the inhibitor.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.
  4. Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

These methods ensure that the synthesized compound exhibits the desired inhibitory activity against ERK proteins.

Molecular Structure Analysis

Structure and Data

The molecular structure of ERK Inhibitor III typically features a scaffold that allows for binding to the ATP-binding site of ERK proteins. The specific structure can vary based on modifications aimed at enhancing selectivity and potency. Key structural data might include:

  • Molecular Weight: Approximately 400-500 g/mol.
  • Chemical Formula: Varies based on specific substitutions on the core scaffold.
  • 3D Structure: Determined through X-ray crystallography or computational modeling to visualize interactions with the target enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

ERK Inhibitor III undergoes several important chemical reactions during its synthesis:

  1. Formation of Key Bonds: Reactions involving nucleophilic attacks lead to the formation of critical carbon-nitrogen or carbon-carbon bonds.
  2. Functional Group Modifications: Introduction or modification of functional groups (e.g., hydroxyl, amino) enhances binding affinity and selectivity for ERK.
  3. Deprotection Steps: If protecting groups are used during synthesis, they must be removed in subsequent steps without affecting the integrity of the compound.

These reactions are carefully controlled to yield a compound with high specificity for its target.

Mechanism of Action

Process and Data

The mechanism by which ERK Inhibitor III exerts its effects involves competitive inhibition of ERK's kinase activity:

  1. Binding: The inhibitor binds to the ATP-binding site on the ERK enzyme, preventing ATP from binding.
  2. Inhibition of Phosphorylation: This blockage inhibits the phosphorylation of downstream substrates that are critical for cell signaling pathways related to growth and survival.
  3. Cellular Effects: As a result, there is a reduction in cell proliferation and an increase in apoptosis in cancer cells exhibiting aberrant ERK signaling.

Quantitative data from assays can demonstrate the potency of ERK Inhibitor III in inhibiting phosphorylation events associated with cancer progression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  2. Stability: Stability under physiological conditions is crucial for therapeutic applications; therefore, studies on degradation rates under various conditions are conducted.
  3. Melting Point: Specific melting points can indicate purity; typical values range between 150-200 °C depending on substituents.

These properties are essential for determining formulation strategies for drug delivery.

Applications

Scientific Uses

ERK Inhibitor III has several applications within scientific research:

  1. Cancer Research: Primarily used in studies aimed at understanding the role of ERK signaling in tumorigenesis and metastasis.
  2. Drug Development: Serves as a lead compound for developing more selective ERK inhibitors with improved pharmacological profiles.
  3. Biochemical Assays: Utilized in various assays to study kinase activity and substrate interactions within cellular models.

The ongoing research into ERK inhibitors like ERK Inhibitor III continues to provide insights into potential therapeutic strategies against cancers driven by aberrant signaling pathways.

Molecular Mechanisms of ERK Inhibition by ERK Inhibitor III

Substrate-Site Targeting vs. ATP-Competitive Inhibition Dynamics

ERK Inhibitor III (exemplified by SCH772984) employs a hybrid inhibition strategy that merges ATP-competitive and allosteric mechanisms. Unlike classical type I inhibitors that solely occupy the ATP-binding pocket, this compound induces a novel allosteric pocket adjacent to the ATP site. This pocket forms when the inhibitor binds, causing conformational changes in the phosphate-binding loop (P-loop) and an outward displacement of helix αC. The P-loop tyrosine (Tyr³⁶ in ERK2) flips inward to stack against the inhibitor’s pyrrolidine ring, while the phenyl-pyrimidine moiety extends into the induced pocket, engaging in π-stacking with Tyr⁶⁴ on helix αC [2].

This dual mechanism confers prolonged target engagement. Kinetic studies using biolayer interferometry confirm slow off-rates due to structural rearrangements that lock the inhibitor in place. In cellular wash-out experiments, ERK activity remains suppressed even after inhibitor removal, contrasting with fast-dissociating ATP-competitive inhibitors [2] [8]. Crucially, substrate-site targeting occurs via indirect disruption of the D-recruitment site (DRS), a protein-protein interaction interface critical for recruiting substrates like RSK and transcription factors. While ERK Inhibitor III does not directly bind the DRS, its allosteric effects impede substrate docking [8].

Table 1: Inhibition Dynamics of ERK Inhibitor III Compared to Other Inhibitor Types

Inhibitor TypeBinding SiteOff-RateKey Conformational Changes
ERK Inhibitor IIIATP pocket + induced allosteric pocketSlow (t₁/₂ > 6h)P-loop distortion, αC-helix displacement
Classical Type IATP pocket onlyFast (t₁/₂ < 1h)Minimal P-loop movement
DRS-Targeting PeptideD-recruitment siteModerateNo ATP-pocket involvement

Structural Basis of ERK1/2 Binding Affinity and Selectivity

The inhibitor’s selectivity for extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2 over other kinases arises from stereospecific interactions with three regions:

  • Hinge Region: The indazole core forms hydrogen bonds with the hinge backbone residues (Glu¹⁰⁷ and Met¹⁰⁸ in extracellular signal-regulated kinase 2), typical of ATP-competitive inhibitors.
  • Salt Bridge Network: The pyrrolidine linker engages the conserved Lys⁵²–Glu⁶⁹ salt bridge via water-mediated hydrogen bonds, stabilizing the inactive P-loop conformation.
  • Hydrophobic Selectivity Pocket: The induced pocket between the P-loop and αC-helix accommodates the phenyl-pyrimidine group, a feature absent in most non-mitogen-activated protein kinase kinases. Tyr³⁶ and Tyr⁶⁴ create a hydrophobic clamp around this moiety [2] [8].

Structural analyses reveal that extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2’s low propensity for the "DFG-out" conformation (a hallmark of type II inhibitors) further enhances selectivity. The "DFG-in" active site conformation permits stable occupation by the inhibitor without competition from divergent DFG conformations observed in off-target kinases like Jun N-terminal kinase 1 [6] [8]. Crystallography shows a 2.4-Å displacement of the glycine-rich loop in inhibitor-bound extracellular signal-regulated kinase 2 versus unbound structures, underscoring the role of structural plasticity in selective binding [2].

Kinase Cross-Reactivity Profiling and Off-Target Effects

Kinome-wide profiling (456 kinases) confirms extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2 as the primary targets of ERK Inhibitor III, with half-maximal inhibitory concentration values of 2.7–8.3 nM. However, off-target inhibition occurs at higher concentrations:

  • CLK2 (CDC-like kinase 2): Half-maximal inhibitory concentration = 104 nM
  • DRAK1 (DAP-kinase-related apoptosis-inducing protein kinase 1): Half-maximal inhibitory concentration = 398 nM
  • TTK/MPS1 (Monopolar spindle 1 kinase): Half-maximal inhibitory concentration = 1080 nM [7]

Crystal structures of inhibitor complexes with off-targets reveal mechanistic insights:

  • In Haspin, the inhibitor adopts a canonical type I binding mode without inducing the allosteric pocket, explaining weaker inhibition (half-maximal inhibitory concentration ~400 nM) [2].
  • Jun N-terminal kinase 1 lacks the key tyrosine residues (Tyr³⁶/Tyr⁶⁴) critical for the hydrophobic clamp, reducing binding affinity [6].

Table 2: Selectivity Profile of ERK Inhibitor III Across Kinase Families

KinaseFamilyIC₅₀ (nM)Structural Basis of Selectivity
Extracellular signal-regulated kinase 2Mitogen-activated protein kinase2.7Optimal fit in induced pocket; Tyr³⁶/Tyr⁶⁴ clamp
CLK2CMGC104Partial occupancy of ATP pocket; no P-loop engagement
HaspinAtypical398Canonical type I binding; no allosteric effects
Jun N-terminal kinase 1Mitogen-activated protein kinase1080Absence of Tyr³⁶ equivalent; divergent hinge sequence

Notably, within the CMGC kinase group (including cyclin-dependent kinases, glycogen synthase kinase 3), only extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2 exhibits high sensitivity due to its unique P-loop flexibility. Cellular assays in lung adenocarcinoma (H1299) and neuroblastoma (SH-SY5Y) lines show that off-target effects manifest as "excessive toxicity" unrelated to extracellular signal-regulated kinase pathway suppression, particularly with >100 nM inhibitor concentrations [7] [8].

Properties

Product Name

ERK Inhibitor III

IUPAC Name

1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine

Molecular Formula

C12H10N6O5

Molecular Weight

318.25 g/mol

InChI

InChI=1S/C12H10N6O5/c13-12(16-18(21)22)15-14-7-10-4-5-11(23-10)8-2-1-3-9(6-8)17(19)20/h1-7H,(H3,13,15,16)/b14-7+

InChI Key

RODAAYVFYDKHGT-VGOFMYFVSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN=C(N)N[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/N=C(/N)\N[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.